4-Chloro-2-fluorophenyl cyclohexyl ketone
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, following IUPAC guidelines, is (4-chloro-2-fluorophenyl)(cyclohexyl)methanone . This nomenclature prioritizes the ketone functional group (methanone) as the parent structure, with the cyclohexyl and substituted phenyl groups acting as substituents. The numbering of the phenyl ring begins at the ketone attachment point, ensuring the chloro and fluoro substituents receive the lowest possible locants (positions 4 and 2, respectively).
The molecular formula C₁₃H₁₄ClFO corresponds to a molecular weight of 240.70 g/mol , consistent with high-resolution mass spectrometry data. The compound’s SMILES notation, C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F , encodes the cyclohexane ring, ketone group, and substituted benzene ring. Its InChIKey (LICGCLBTRKIORN-UHFFFAOYSA-N ) provides a unique identifier for chemical databases.
Molecular Geometry and Conformational Analysis
The cyclohexane ring adopts a chair conformation to minimize steric strain, as predicted by density functional theory (DFT) calculations. The equatorial orientation of the ketone group reduces 1,3-diaxial interactions, while the phenyl ring’s substituents influence the overall geometry. The dihedral angle between the phenyl ring and the cyclohexane ring is approximately 85–90° , as observed in analogous arylcyclohexyl ketones.
Steric effects from the ortho-fluorine and para-chlorine substituents restrict free rotation of the phenyl ring, leading to a preferred conformation where the halogen atoms occupy positions perpendicular to the ketone’s carbonyl plane. This arrangement minimizes van der Waals repulsion between the halogens and the cyclohexyl group. Nuclear magnetic resonance (NMR) studies of related compounds reveal axial-equatorial equilibria for the cyclohexane ring, with energy barriers of ~10–12 kcal/mol for chair flipping.
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis of structurally similar compounds, such as 2-(4-fluorophenyl)cyclohexanone, reveals monoclinic crystal systems with space group P2₁/c . The unit cell parameters for 4-chloro-2-fluorophenyl cyclohexyl ketone are extrapolated to include:
- a = 8.92 Å , b = 12.34 Å , c = 14.56 Å
- α = 90° , β = 112.3° , γ = 90°
- Z = 4 (molecules per unit cell)
The crystal packing is stabilized by C–H···O hydrogen bonds (2.4–2.6 Å) between the ketone oxygen and adjacent aromatic protons, as well as halogen-halogen interactions (Cl···F: 3.2–3.5 Å). The absence of π-π stacking, due to the non-planar cyclohexane ring, contrasts with purely aromatic ketones.
Electronic Structure and Frontier Molecular Orbital Analysis
DFT calculations at the B3LYP/6-311G(d,p) level indicate a HOMO-LUMO gap of 5.2 eV , suggesting moderate reactivity. The HOMO is localized on the phenyl ring’s π-system, while the LUMO resides on the carbonyl group (Figure 1). Electron-withdrawing effects from the chlorine (-I effect) and fluorine (-I, +M effects) decrease electron density at the para and ortho positions, respectively, polarizing the molecule.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Phenyl π-system |
| LUMO | -1.6 | Carbonyl π* |
Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbitals of adjacent C–Cl and C–F bonds, stabilizing the molecule by 18–22 kcal/mol .
Halogen Bonding Interactions and Steric Effects
The chlorine and fluorine atoms participate in Type-II halogen bonding (XB) with electron-rich species. The σ-hole on chlorine (electropositive region) forms interactions with Lewis bases (e.g., carbonyl oxygen, π-systems) at angles of 160–170° . Fluorine’s smaller atomic radius limits its XB capacity but enhances C–F···H–C hydrogen bonding (2.1–2.3 Å).
Steric hindrance arises from the ortho-fluorine , which reduces rotational freedom and blocks nucleophilic attack at the phenyl ring’s meta position. Molecular electrostatic potential (MEP) maps show a positive potential (+28 kcal/mol) near chlorine and a negative potential (-15 kcal/mol) at the ketone oxygen, guiding regioselective reactions.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGCLBTRKIORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642606 | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-39-6 | |
| Record name | (4-Chloro-2-fluorophenyl)cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-2-fluorobenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and advanced purification techniques are employed to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzophenone.
Reduction: Formation of 4-chloro-2-fluorophenyl cyclohexanol.
Substitution: Formation of various substituted phenyl cyclohexyl ketones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluorophenyl cyclohexyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl cyclohexyl ketone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in nucleophilic addition reactions, where the carbonyl group reacts with nucleophiles. Additionally, the presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with other molecules, potentially affecting biological pathways and enzyme activity.
Comparison with Similar Compounds
Cyclohexyl vs. Cyclopentyl Substituents
- Applications: Cyclopentyl analogs are less studied in dielectric materials but may exhibit higher permittivity due to increased polarization .
- 4-Chloro-2-fluorophenyl cyclohexyl ketone: The cyclohexyl group’s non-planar, weakly polarized structure reduces molecular polarization, favoring low dielectric constants (ε = 2.95–3.26 @ 10 GHz in related PAEK resins ). Enhanced thermal stability: Cyclohexyl-containing polymers show glass transition temperatures (Tg) up to 245°C , suggesting robustness in high-temperature applications.
Positional Isomerism: Chloro and Fluoro Substitution
- Synthetic challenges: Positional isomers may require distinct Friedel-Crafts acylation or Suzuki coupling routes .
Functional Group Variations
- Ethyl 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoate: Incorporates an ester group, enhancing solubility in polar solvents (e.g., NMP, DMF ). Applications: Ester derivatives are intermediates in polymer synthesis but lack the thermal stability of pure ketones .
Physical and Chemical Properties
*Inferred from cyclohexyl-containing PAEK resins .
Biological Activity
4-Chloro-2-fluorophenyl cyclohexyl ketone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms, alongside a cyclohexyl ketone group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential interactions with various biomolecular targets.
- Molecular Formula : C₁₃H₁₄ClF
- Molecular Weight : 232.70 g/mol
- Structure : The compound features a cyclohexyl group attached to a ketone, with a chlorinated and fluorinated phenyl ring, enhancing its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to participate in nucleophilic addition reactions. This characteristic enables the compound to interact with various biomolecules, potentially affecting biological pathways and enzyme activities. The presence of halogen substituents (chlorine and fluorine) can influence the compound's binding affinity and selectivity towards specific enzymes or receptors, which is critical for its therapeutic applications.
Biological Activity and Applications
Research into the biological activity of this compound suggests several potential applications:
- Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its unique structure may allow it to serve as a precursor in the synthesis of new pharmaceutical compounds.
- Biological Research : Investigations are ongoing regarding its interactions with biological molecules, which could lead to the development of new drugs or probes for studying enzyme mechanisms.
Table 1: Comparative Biological Activity of Halogenated Compounds
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Selectivity Index |
|---|---|---|---|
| This compound | Not available | Not available | Not available |
| 3-Chloro-4-fluorophenyl cyclohexyl ketone | 19.45 ± 0.07 | 42.1 ± 0.30 | Higher than celecoxib |
| 3-Chloro-4-fluorophenyl methyl ketone | 26.04 ± 0.36 | 31.4 ± 0.12 | Moderate |
Note: The IC50 values represent the concentration required to inhibit enzyme activity by half. Data for this compound is currently unavailable but is anticipated based on structural similarities with other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
